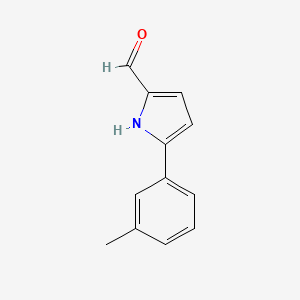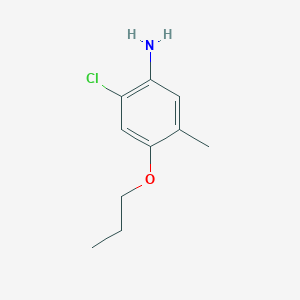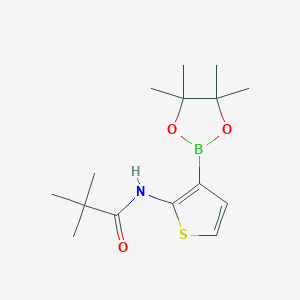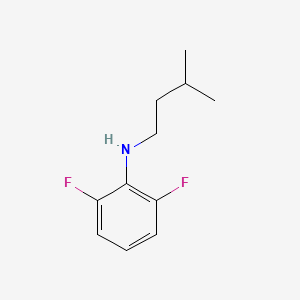
5-(3-Methylphenyl)-1H-pyrrole-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Methylphenyl)-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This particular compound features a 3-methylphenyl group attached to the pyrrole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methylphenyl)-1H-pyrrole-2-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 3-methylbenzaldehyde.
Formation of Pyrrole Ring: The 3-methylbenzaldehyde undergoes a condensation reaction with an appropriate amine, such as aniline, in the presence of an acid catalyst to form the pyrrole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are often employed to minimize environmental impact.
化学反応の分析
Types of Reactions
5-(3-Methylphenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Electrophilic reagents like bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 5-(3-Methylphenyl)-1H-pyrrole-2-carboxylic acid.
Reduction: 5-(3-Methylphenyl)-1H-pyrrole-2-methanol.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
科学的研究の応用
5-(3-Methylphenyl)-1H-pyrrole-2-carbaldehyde has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the development of dyes, pigments, and agrochemicals.
作用機序
The mechanism of action of 5-(3-Methylphenyl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. For example, it can act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The exact pathways involved vary based on the specific biological context .
類似化合物との比較
Similar Compounds
3-Methylphenylalanine: An amino acid derivative with a similar phenyl group.
3-Methylmethcathinone: A synthetic cathinone with a similar methylphenyl structure.
Edaravone: A pyrazolone derivative with antioxidant properties.
Uniqueness
5-(3-Methylphenyl)-1H-pyrrole-2-carbaldehyde is unique due to its specific combination of a pyrrole ring and a 3-methylphenyl group. This structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various research and industrial applications .
特性
分子式 |
C12H11NO |
|---|---|
分子量 |
185.22 g/mol |
IUPAC名 |
5-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C12H11NO/c1-9-3-2-4-10(7-9)12-6-5-11(8-14)13-12/h2-8,13H,1H3 |
InChIキー |
CDKJWNCSKKVSNY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2=CC=C(N2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,3-Dichloro-5,7-dimethylpyrido[3,4-b]pyrazine](/img/structure/B13322309.png)
![Ethyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13322317.png)





![4,7-Bis(9,9-dimethyl-9H-fluoren-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B13322342.png)
![5-[(Azetidin-3-yloxy)methyl]-2-methyl-1,3-thiazole](/img/structure/B13322343.png)
![5-Oxa-2-azaspiro[3.5]nonan-8-one hydrochloride](/img/structure/B13322345.png)
![2-(Butan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B13322351.png)
![1-[(2-methyl-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13322360.png)
